molecular formula C6H12O3 B082255 Methyl 3-ethoxypropanoate CAS No. 14144-33-3

Methyl 3-ethoxypropanoate

Cat. No. B082255
CAS RN: 14144-33-3
M. Wt: 132.16 g/mol
InChI Key: HSDFKDZBJMDHFF-UHFFFAOYSA-N
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Description

Methyl 3-ethoxypropanoate is a chemical compound with the molecular formula C6H12O3. It is an ester that is commonly used in organic synthesis as a starting material for the preparation of various compounds.

Mechanism Of Action

The mechanism of action of Methyl 3-ethoxypropanoate is not well understood. However, it is believed to act as a nucleophile in various reactions, due to the presence of the ethoxy group and the carbonyl group in its structure.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl 3-ethoxypropanoate. However, it has been reported to exhibit antifungal and antibacterial activity, indicating its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

Methyl 3-ethoxypropanoate has several advantages for lab experiments. It is a readily available and inexpensive starting material for the synthesis of various compounds. It is also stable under normal laboratory conditions. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on Methyl 3-ethoxypropanoate. One potential direction is the synthesis of new chiral compounds using Methyl 3-ethoxypropanoate as a starting material. Another direction is the investigation of its potential as a therapeutic agent for the treatment of fungal and bacterial infections. Additionally, the development of new synthetic methods for Methyl 3-ethoxypropanoate could lead to the synthesis of new compounds with potential biological activity.

Scientific Research Applications

Methyl 3-ethoxypropanoate has been widely used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of chiral compounds, such as chiral β-amino acids and chiral pyrrolidines. It has also been used in the synthesis of natural products, such as the anti-cancer agent (-)-pironetin.

properties

CAS RN

14144-33-3

Product Name

Methyl 3-ethoxypropanoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

methyl 3-ethoxypropanoate

InChI

InChI=1S/C6H12O3/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3

InChI Key

HSDFKDZBJMDHFF-UHFFFAOYSA-N

SMILES

CCOCCC(=O)OC

Canonical SMILES

CCOCCC(=O)OC

solubility

0.85 M

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
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